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molecular formula C12H17ClN2O B8423323 3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide

3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide

Cat. No. B8423323
M. Wt: 240.73 g/mol
InChI Key: DMELZIMMOWKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(CN1C(=O)c2ccccc2C1=O)C(=O)NCc1ccccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:29][OH:30].[Cl:1][c:2]1[c:3]([CH2:4][NH:5][C:6]([C:7]([CH2:8][N:9]2[C:10](=[O:11])[c:12]3[c:13]([cH:14][cH:15][cH:16][cH:17]3)[C:18]2=[O:19])([CH3:20])[CH3:21])=[O:22])[cH:23][cH:24][cH:25][cH:26]1.[NH2:27][NH2:28]>>[Cl:1][c:2]1[c:3]([CH2:4][NH:5][C:6]([C:7]([CH2:8][NH2:9])([CH3:20])[CH3:21])=[O:22])[cH:23][cH:24][cH:25][cH:26]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CC(C)(CN1C(=O)c2ccccc2C1=O)C(=O)NCc1ccccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(CN1C(=O)c2ccccc2C1=O)C(=O)NCc1ccccc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NN

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CN)C(=O)NCc1ccccc1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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